2-Pyridinamine, N-(2,6-difluorophenyl)-
CAS No.: 227805-80-3
Cat. No.: VC19099602
Molecular Formula: C11H8F2N2
Molecular Weight: 206.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 227805-80-3 |
|---|---|
| Molecular Formula | C11H8F2N2 |
| Molecular Weight | 206.19 g/mol |
| IUPAC Name | N-(2,6-difluorophenyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C11H8F2N2/c12-8-4-3-5-9(13)11(8)15-10-6-1-2-7-14-10/h1-7H,(H,14,15) |
| Standard InChI Key | RURSBHJOXFXOPE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)NC2=C(C=CC=C2F)F |
Introduction
Structural Characteristics and Nomenclature
The systematic IUPAC name for this compound is N-(2,6-difluorophenyl)pyridin-2-amine, reflecting its pyridine backbone with an amine group at position 2 and a 2,6-difluorophenyl substituent. The molecular formula is C₁₁H₈F₂N₂, with a molecular weight of 218.19 g/mol. Key structural features include:
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A pyridine ring providing aromaticity and π-conjugation.
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Fluorine atoms at the ortho positions of the phenyl ring, influencing electronic properties and steric interactions.
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An amine bridge connecting the two aromatic systems, enabling hydrogen bonding and nucleophilic reactivity.
The presence of fluorine atoms enhances the compound’s metabolic stability and lipophilicity, making it a candidate for drug design .
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis protocols for N-(2,6-difluorophenyl)pyridin-2-amine are documented in the provided sources, analogous compounds suggest feasible pathways:
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Buchwald-Hartwig Amination: Coupling 2-bromopyridine with 2,6-difluoroaniline using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos) in the presence of a base (e.g., Cs₂CO₃) .
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Ullmann Coupling: Reacting 2-iodopyridine with 2,6-difluoroaniline under copper catalysis at elevated temperatures .
Chemical Reactivity
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Nucleophilic Substitution: The amine group can undergo alkylation or acylation reactions.
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Electrophilic Aromatic Substitution: Fluorine atoms direct incoming electrophiles to meta positions on the phenyl ring.
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Coordination Chemistry: The pyridine nitrogen and amine group can act as ligands for transition metals, forming complexes with potential catalytic or medicinal applications .
Physicochemical Properties
Predicted Properties
Based on structurally similar compounds (e.g., N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine ):
| Property | Value (Predicted) |
|---|---|
| Boiling Point | 320–350°C |
| Density | 1.35–1.45 g/cm³ |
| pKa (amine) | 3.5–4.5 |
| LogP (Octanol-Water) | 2.1–2.8 |
Spectroscopic Data
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IR Spectroscopy: N-H stretch (~3400 cm⁻¹), C-F stretches (1250–1100 cm⁻¹), and aromatic C=C/C=N vibrations (1600–1450 cm⁻¹).
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NMR (¹H): Pyridine protons appear as a multiplet at δ 7.5–8.5 ppm; phenyl protons (ortho to F) resonate as a triplet at δ 6.8–7.2 ppm .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Fluorinated pyridinamines are key intermediates in synthesizing kinase inhibitors and antimicrobial agents. For example, the complex molecule in incorporates a difluorophenylpyridinamine moiety as part of a kinase-targeting scaffold, highlighting the role of such compounds in medicinal chemistry .
Materials Science
The compound’s aromaticity and fluorine content make it suitable for:
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